

# YM155 Hematological Toxicity Profile in Clinical Trials

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sepantronium Bromide

CAS No.: 781661-94-7

Cat. No.: S548208

Get Quote

The table below summarizes the hematological adverse effects (AEs) observed in clinical trials, which is essential for understanding what to monitor and manage.

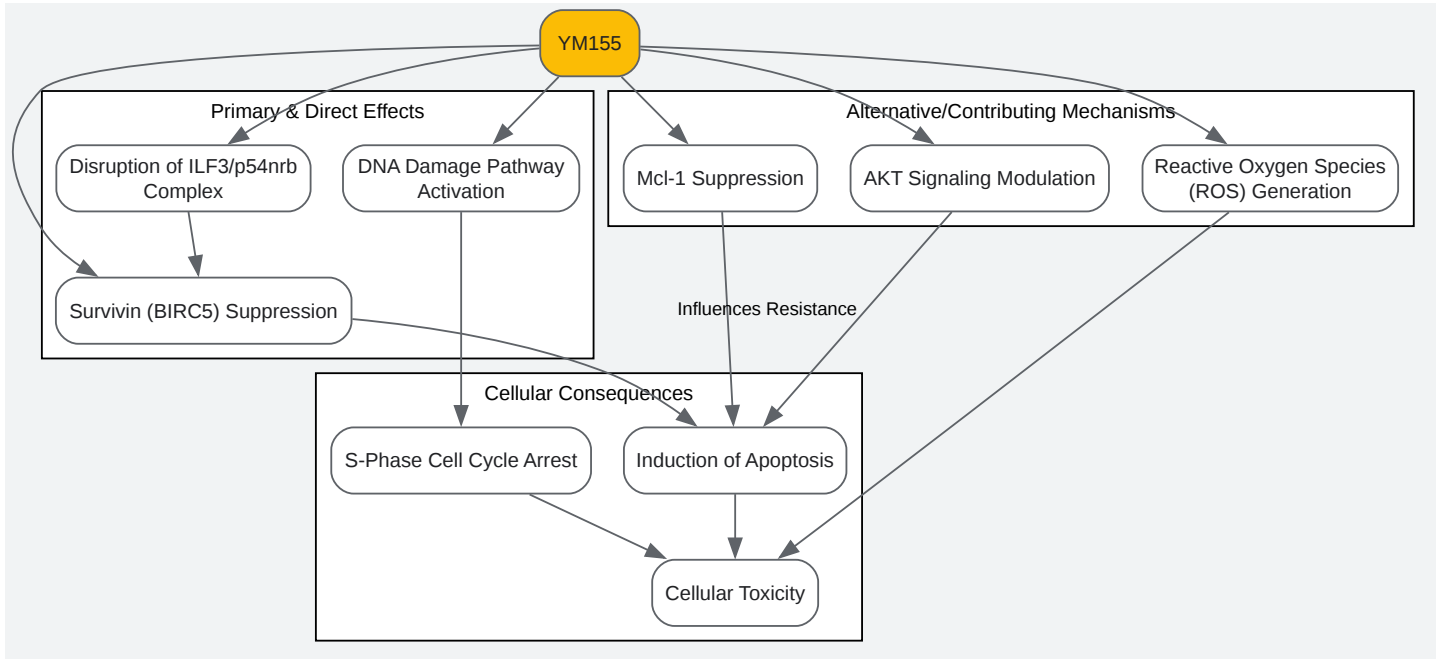
Adverse Effect	Reported Incidence & Severity	Clinical Context & Notes
<b>Anemia</b>	Common; 25.7% (control) to 49.0% (treatment groups) [1]. A major toxicity in a phase II DLBCL trial [2].	Often observed as hemoglobin decline. Appears more frequent in patients receiving intraperitoneal chemotherapy regimens that included YM155 [1].
<b>Thrombocytopenia</b>	Significantly more frequent in HIPEC groups (7.7%) vs. surgery-alone (2.9%) [1].	
<b>Neutropenia</b>	Incidences were generally low (<12%) and did not always differ significantly from control groups [1].	Grade 4 neutropenia lasting >4 days or with fever was defined as a dose-limiting toxicity (DLT) in phase I trials [3].
<b>Lymphopenia</b>	Not explicitly detailed in the provided results.	Information on specific lymphocyte counts is limited in the available search results.

## Mechanisms of Action and Hematological Toxicity

Understanding YM155's mechanisms provides context for its hematological effects and potential resistance.

- **Primary Target and Beyond:** YM155 was initially identified as a selective **survivin (BIRC5) suppressant** [4]. Survivin is a critical protein for cell division and survival, highly expressed in cancer cells but largely absent in most normal adult tissues [5] [3]. However, efficacy is weakly correlated with survivin levels alone, indicating other mechanisms [5] [6].
- **DNA Damage Pathway:** In Acute Lymphoblastic Leukemia (ALL) models, YM155 causes **S-phase arrest** and activates the DNA damage pathway, leading to phosphorylation of **Chk2 and H2AX** [5]. Cells in the S-phase of the cell cycle are particularly sensitive [5].
- **Other Molecular Targets:** Sensitivity is also modulated through other pathways:
  - **Mcl-1 suppression:** YM155 inhibits this anti-apoptotic protein in several cancer types, including AML [6].
  - **AKT signaling:** AKT activation can modulate YM155 sensitivity, potentially through stabilization of other pro-survival proteins like XIAP [6].

This mechanistic complexity is summarized in the following diagram:



[Click to download full resolution via product page](#)

## Frequently Asked Questions for Researchers

**Q1: What are the key hematological parameters to monitor in experiments using YM155?** Prioritize monitoring **hemoglobin/red blood cell counts** (for anemia) and **platelet counts** (for thrombocytopenia). While neutropenia has been observed, the data suggests anemia and thrombocytopenia may be more prominent. Establish baseline counts and track them consistently throughout the treatment period [1] [2].

**Q2: The efficacy of YM155 in our cell lines is variable. What could explain this?** Variable sensitivity is common and can be influenced by several factors:

- **Cell Cycle Phase:** Cells in **S-phase** are significantly more sensitive to YM155. Consider the cell cycle distribution in your asynchronous culture [5].

- **Molecular Context:** Sensitivity can be independent of p53 status but may be influenced by the expression of **Mcl-1** and activity of the **AKT signaling pathway**. Cell lines with high AKT activity or Mcl-1 dependence may show different responses [6].
- **Tumor Type:** Primary patient samples show a **bimodal distribution** of sensitivity, even within the same cancer type (e.g., ALL), suggesting inherent biological differences [5].

**Q3: Are there any known synergistic combinations that could allow for lower, less toxic dosing of YM155?** Yes, preclinical data shows promising combinations:

- **With targeted therapies:** In Ph+ ALL models, YM155 showed an **additive/synergistic** effect with the kinase inhibitor **dasatinib** without cross-resistance [5].
- **With standard chemotherapy:** YM155 synergizes with platinum-based agents and taxanes in non-small cell lung cancer (NSCLC) and prostate cancer models, which informed clinical combination trials [7] [4].

## Experimental Troubleshooting Guide

Problem	Potential Investigation Pathways
---------	----------------------------------

| **High hematological toxicity in vivo** | • Check pharmacokinetics: The **mean steady-state concentration (C<sub>ss</sub>)** at the MTD (4.8 mg/m<sup>2</sup>/d) is **7.7 ng/mL** [3]. Compare your model's exposure. • Consider alternative dosing schedules. Preclinical models showed 3-day and 7-day continuous infusions were superior to bolus dosing [3]. || **Lack of efficacy in a sensitive cell line** | • Verify target engagement: Check for a decrease in **survivin mRNA and protein** levels post-treatment [5] [4]. • Assess cell cycle: Use flow cytometry to determine if cells are accumulating in **S-phase** [5]. • Analyze DNA damage response: Measure phosphorylation of **Chk2 (Thr68) and H2AX** as biomarkers of drug activity [5]. || **Developing resistance in long-term cultures** | • Investigate compensatory pathways: Profile the expression of other anti-apoptotic proteins like **Mcl-1 and XIAP**, and check for activation of **AKT signaling** [6]. |

## Note on Clinical Translation

The information provided is primarily based on preclinical research and early-phase clinical trials. The safety and efficacy of YM155 in combination regimens are still under investigation. One phase I/II study in NSCLC concluded that adding YM155 to carboplatin and paclitaxel, while safe, **did not demonstrate an**

**improvement in response rate** [7]. Therefore, these protocols should be used as a guide for research purposes.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Factors influencing hematological toxicity and adverse ... [pubmed.ncbi.nlm.nih.gov]
2. A phase II study of the survivin suppressant YM in patients with... 155 [pubmed.ncbi.nlm.nih.gov]
3. Phase I and Pharmacokinetic Study of YM155, a Small ... [pmc.ncbi.nlm.nih.gov]
4. Use of the Naphthoquinone YM (Sepantronium Bromide) in the... 155 [techscience.com]
5. potently kills acute lymphoblastic leukemia cells through... YM 155 [jhoonline.biomedcentral.com]
6. AML sensitivity to YM155 is modulated through AKT and ... [sciencedirect.com]
7. A phase I/II study of sepantronium bromide (YM155 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [YM155 Hematological Toxicity Profile in Clinical Trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548208#managing-ym155-hematological-adverse-effects>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)